molecular formula C24H28N2O3 B2980468 2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one CAS No. 850905-37-2

2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one

Cat. No.: B2980468
CAS No.: 850905-37-2
M. Wt: 392.499
InChI Key: WZIGOIYVHSBVHA-UHFFFAOYSA-N
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Description

2-Benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds, such as tetrahydroisoquinolines and derivatives, has focused on their synthesis and chemical properties. For example, studies have detailed the synthesis of novel tetrahydroisoquinoline derivatives through various chemical reactions, highlighting their potential as intermediates in the synthesis of complex molecules. The methodologies often involve key steps like condensation, alkylation, and redox reactions, which are fundamental in organic synthesis (Balamurugan et al., 2011; Zhengbo Zhu et al., 2018).

Nonlinear Optical (NLO) Properties

Some related compounds have been studied for their nonlinear optical (NLO) properties, which are important in applications like optical switching, modulation, and telecommunications. For example, Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, electronic structure, and NLO properties of heteroannulated chromone derivatives, which are structurally related to isoquinoline derivatives (S. A. Halim et al., 2017).

Pharmaceutical Research

Isoquinoline derivatives have been extensively explored for their pharmaceutical applications. For instance, research on benzylisoquinoline alkaloids, a class of compounds related to the target compound, has contributed significantly to understanding their medicinal properties. These compounds have been investigated for their roles as anticancer, antimicrobial, and analgesic agents, highlighting the potential therapeutic applications of isoquinoline derivatives (J. M. Hagel & P. Facchini, 2013).

Anticancer Activity

Specific studies have focused on the synthesis and evaluation of quinazolinone analogues, closely related to the target compound, for their antitumor activity. Some of these compounds have shown promising results against various cancer cell lines, indicating the potential of similar isoquinoline derivatives in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

Properties

IUPAC Name

2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-18-10-13-25(14-11-18)23(27)17-29-22-9-5-8-21-20(22)12-15-26(24(21)28)16-19-6-3-2-4-7-19/h2-9,18H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIGOIYVHSBVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322813
Record name 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

55.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815643
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

850905-37-2
Record name 2-benzyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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